1-Methyl-5-nitroquinolin-1-ium iodide
Overview
Description
1-Methyl-5-nitroquinolin-1-ium iodide is a chemical compound with the molecular formula C10H9IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methyl group at the nitrogen atom and a nitro group at the 5-position. The iodide ion serves as the counterion, making it a quaternary ammonium salt.
Preparation Methods
1-Methyl-5-nitroquinolin-1-ium iodide can be synthesized through a multi-step process involving the following key steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitrated quinoline is then methylated at the nitrogen atom using a methylating agent such as methyl iodide. This step results in the formation of 1-methyl-5-nitroquinoline.
Quaternization: The final step involves the quaternization of 1-methyl-5-nitroquinoline with an excess of methyl iodide to form this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-Methyl-5-nitroquinolin-1-ium iodide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-nitroquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those derived from this compound, have been investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitroquinolin-1-ium iodide and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
1-Methyl-5-nitroquinolin-1-ium iodide can be compared with other similar compounds, such as:
1-Methylquinolin-1-ium iodide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinoline: Lacks the quaternary ammonium structure, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a quaternary ammonium structure and a nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-nitroquinolin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWVDQJRKFSOAG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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